The Cellular Target of CZC-25146: An In-Depth Technical Guide
The Cellular Target of CZC-25146: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZC-25146 is a potent and selective small molecule inhibitor that has garnered significant interest within the fields of neurodegenerative disease research and kinase inhibitor development. This technical guide provides a comprehensive overview of the cellular target of CZC-25146, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the study of kinase signaling pathways.
Primary Cellular Target: Leucine-Rich Repeat Kinase 2 (LRRK2)
The primary cellular target of CZC-25146 is Leucine-Rich Repeat Kinase 2 (LRRK2), a large, multi-domain protein with both kinase and GTPase activity.[1][2][3][4][5] Mutations in the LRRK2 gene are a significant cause of familial and sporadic Parkinson's disease (PD), making it a key therapeutic target.[2][5][6] CZC-25146 acts as a potent inhibitor of the kinase function of LRRK2.[1][3][4]
Mechanism of Action
CZC-25146 exerts its inhibitory effect on LRRK2's kinase domain, which is responsible for transferring a phosphate group from ATP to substrate proteins.[1][2][7] The G2019S mutation, one of the most common pathogenic LRRK2 mutations, leads to hyperactivation of its kinase activity.[5] CZC-25146 has been shown to inhibit both wild-type (WT) LRRK2 and the hyperactive G2019S mutant with nanomolar potency.[1][4] By blocking the kinase activity of LRRK2, CZC-25146 can attenuate the downstream pathological effects associated with its hyperactivation, such as neuronal injury and neurite retraction.[2][6]
Quantitative Data
The inhibitory activity of CZC-25146 against its primary target and its selectivity have been quantified through various in vitro assays.
Table 1: In Vitro Inhibitory Activity of CZC-25146 against LRRK2
| Target | Assay Type | IC50 (nM) | Reference |
| Human Wild-Type LRRK2 | Cell-free assay | 4.76 | [1][4] |
| Human G2019S LRRK2 | Cell-free assay | 6.87 | [1][4] |
Table 2: Off-Target Kinase Inhibition Profile of CZC-25146
CZC-25146 has been profiled against a panel of kinases to determine its selectivity. While highly selective for LRRK2, it has shown inhibitory activity against a small number of other kinases at higher concentrations.[3][4][7]
| Off-Target Kinase |
| PLK4 |
| GAK |
| TNK1 |
| CAMKK2 |
| PIP4K2 |
Note: Specific IC50 values for off-target kinases are not consistently reported in the public domain but are generally higher than for LRRK2.
Table 3: Cellular Activity of CZC-25146
| Cellular Model | Effect | EC50 (nM) | Reference |
| Primary rodent neurons with G2019S LRRK2 | Attenuation of neuronal injury | ~100 | [2][4] |
| Primary human neurons with G2019S LRRK2 | Rescue of neurite defects | < 8 | [6] |
Experimental Protocols
The identification and characterization of CZC-25146 as a LRRK2 inhibitor have been supported by a range of sophisticated experimental techniques.
Chemoproteomics-Based Inhibitor Discovery and Profiling
A chemoproteomics strategy was employed to identify and profile potent and selective LRRK2 inhibitors, including CZC-25146.[2][6]
Methodology:
-
Affinity Matrix Preparation: A linkable analog of a known kinase inhibitor (e.g., sunitinib) is synthesized and immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix.[2]
-
Lysate Incubation: Cell or tissue lysates expressing the target kinase (LRRK2) are incubated with the affinity matrix.[6]
-
Competitive Binding: The lysate is pre-incubated with a library of small molecule inhibitors, including CZC-25146, at various concentrations before being added to the affinity matrix.[2]
-
Protein Pulldown and Digestion: The beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted and digested into peptides, typically using trypsin.
-
Quantitative Mass Spectrometry: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were competed off by the free inhibitor.[2][6]
-
IC50 Determination: The concentration-dependent displacement of LRRK2 from the affinity matrix is used to calculate the IC50 value for the inhibitor.[2]
In Vitro LRRK2 Kinase Activity Assay (TR-FRET)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to measure the kinase activity of LRRK2 and the inhibitory potential of compounds like CZC-25146.[6]
Methodology:
-
Reaction Components: Recombinant human wild-type or G2019S LRRK2 enzyme, a biotinylated peptide substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: CZC-25146 is added at a range of concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for phosphorylation of the substrate.
-
Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium-labeled anti-phosphoserine antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor).
-
Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into close proximity, resulting in a FRET signal that is measured on a plate reader.
-
IC50 Calculation: The reduction in the FRET signal with increasing inhibitor concentration is used to calculate the IC50 value.[6]
Neurite Outgrowth Assay in Primary Neurons
This assay is used to assess the ability of CZC-25146 to rescue the toxic effects of mutant LRRK2 on neuronal morphology.[2][6]
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from rodents or derived from human induced pluripotent stem cells (iPSCs) and cultured.[2][8]
-
Transfection: Neurons are transfected with plasmids encoding for mutant LRRK2 (e.g., G2019S) and a fluorescent reporter protein (e.g., GFP) to visualize neuronal morphology.[2][6]
-
Compound Treatment: CZC-25146 is added to the culture medium at various concentrations at the time of transfection.[2]
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite growth.[8]
-
Imaging: The neurons are fixed, and images are captured using a high-content imaging system.[8]
-
Quantification: The length and branching of neurites of the GFP-positive neurons are quantified using automated image analysis software.[2][6]
-
EC50 Determination: The concentration of CZC-25146 that produces a half-maximal rescue of the neurite shortening phenotype is determined.[6]
Visualizations
Signaling Pathway
Caption: LRRK2 signaling in normal, pathological, and CZC-25146-treated states.
Experimental Workflow: Chemoproteomics
Caption: Workflow for chemoproteomics-based inhibitor profiling.
Experimental Workflow: Neurite Outgrowth Assay
References
- 1. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LRRK2 Kinase Enzyme System Application Note [promega.sg]
- 3. promega.com [promega.com]
- 4. protocols.io [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
